(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide
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Overview
Description
(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide is an organic compound characterized by the presence of a benzylidene group attached to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-phenylethanesulfonamide. This reaction is often carried out under basic conditions to facilitate the formation of the imine (Schiff base) linkage. A common procedure includes:
Reactants: 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-phenylethanesulfonamide.
Solvent: Ethanol or methanol is commonly used as the solvent.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete condensation.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine group can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. Additionally, the benzylidene moiety can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxybenzylidene)-2-phenylethanesulfonamide
- N-(3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide
- N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide
Uniqueness
(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene ring, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Biological Activity
(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide is a compound of interest due to its potential biological activities. As a member of the chalcone family, it possesses an α,β-unsaturated ketone functionality, which is known to contribute to various pharmacological effects including anti-inflammatory, anti-cancer, and anti-microbial properties. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C18H21NO3S
- Molecular Weight : 341.43 g/mol
- IUPAC Name : this compound
The compound's structure features a sulfonamide group attached to a phenyl chain and a methoxy-substituted benzaldehyde moiety. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological responses. For instance, compounds in the chalcone family are known to affect multiple signaling pathways involved in inflammation and cancer progression.
1. Anti-Cancer Activity
Research indicates that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. A study evaluating cytotoxic effects on human tumor cell lines demonstrated that related derivatives showed significant activity against leukemia cells, suggesting potential therapeutic applications in hematological malignancies .
2. Anti-Inflammatory Effects
Chalcones have been reported to exert anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity can be beneficial in managing conditions like arthritis and other inflammatory disorders .
3. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity against various pathogens. Studies have shown that similar chalcone derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Properties
IUPAC Name |
(NE)-N-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-15-10-14(11-16(23-2)17(15)19)12-18-24(20,21)9-8-13-6-4-3-5-7-13/h3-7,10-12,19H,8-9H2,1-2H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXNTQRDPXUZBG-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NS(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/S(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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